molecular formula C13H17ClN2O B7933090 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide

Cat. No.: B7933090
M. Wt: 252.74 g/mol
InChI Key: YSXNIAKRQUVIOY-UHFFFAOYSA-N
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Description

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide is an organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted phenyl ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chloro-substituted phenyl ethylamine: This can be achieved through the reaction of 3-chlorobenzaldehyde with ethylamine under reductive amination conditions.

    Acetamide formation: The final step involves the acylation of the amine with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding phenyl ethylamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl ethylamine.

    Substitution: Formation of substituted phenyl ethylamine derivatives.

Scientific Research Applications

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It may serve as a ligand for studying receptor-ligand interactions in biological systems.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. The cyclopropyl group may influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-[1-(4-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide: Similar structure but with a different position of the chloro group.

    2-Amino-N-[1-(3-bromo-phenyl)-ethyl]-N-cyclopropyl-acetamide: Similar structure but with a bromo substituent instead of chloro.

    2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9(10-3-2-4-11(14)7-10)16(12-5-6-12)13(17)8-15/h2-4,7,9,12H,5-6,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXNIAKRQUVIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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